
(s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, or (S)-TBPPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral molecule, with two mirror-image forms, and is a derivative of pyrrolidine, a five-membered heterocyclic amine. (S)-TBPPC has a variety of unique properties, including the ability to act as a proton-donating reagent, and its ability to interact with other molecules in a stereoselective manner.
Applications De Recherche Scientifique
Synthetic Applications and Biological Activity
Synthetic Utility in Organic Chemistry
Chiral sulfinamides, such as tert-butanesulfinamide, have been recognized for their pivotal role in asymmetric synthesis, particularly in the formation of N-heterocycles like piperidines and pyrrolidines. The review by Philip et al. (2020) showcases the significance of tert-butanesulfinamide in mediating asymmetric synthesis via sulfinimines, underscoring the utility of related structures in accessing diverse and structurally complex heterocycles that form the backbone of many natural products and therapeutic agents (Philip et al., 2020).
Role in Drug Discovery
The pyrrolidine ring, a structural motif closely related to the subject compound, is extensively utilized in medicinal chemistry due to its versatility and impact on the stereochemistry and pharmacophore exploration of drug molecules. Li Petri et al. (2021) provide a comprehensive review of bioactive molecules featuring the pyrrolidine ring, highlighting its strategic importance in drug discovery for enhancing molecular diversity and targeting selectivity (Li Petri et al., 2021).
Environmental and Ecotoxicological Research
Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the tert-butyl group in the subject compound, sheds light on their environmental fate, human exposure, and toxicity. Liu and Mabury (2020) discuss the widespread use of SPAs in industrial applications, their detection in various environmental matrices, and the associated human exposure and toxicity concerns. This study suggests the relevance of understanding the environmental behavior and potential health impacts of chemically related compounds (Liu & Mabury, 2020).
Mécanisme D'action
Target of Action
The primary targets of (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. Under normal conditions, AChE and BChE break down acetylcholine to terminate the signal transmission. The inhibition of these enzymes by this compound prevents this breakdown, leading to prolonged signal transmission .
Result of Action
The result of the compound’s action is an enhanced cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects depending on the specific location within the nervous system, including increased muscle contraction, pain responses, and cognitive functions.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(4-bromophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPUQUIZKCNOF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)
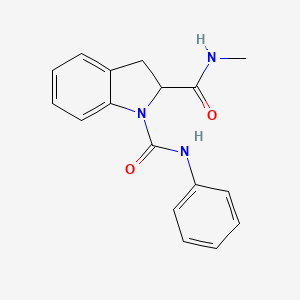


![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)
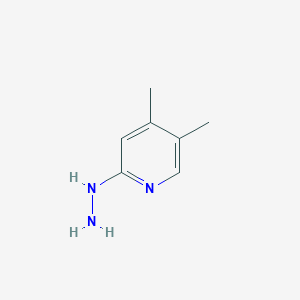
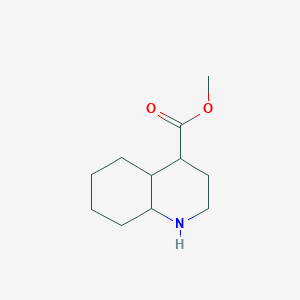
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
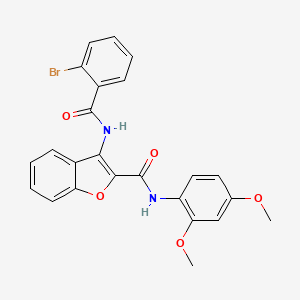
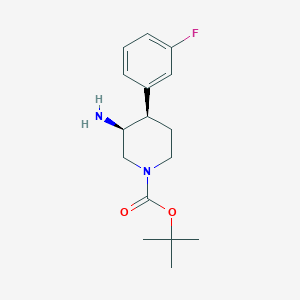

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)
![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)